4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6OS/c1-11-4-9-16(10-12(11)2)27-13(3)17(24-26-27)18-22-20(29-25-18)23-19(28)14-5-7-15(21)8-6-14/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYTKPCXHXVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a bromine atom, a benzamide moiety, and both triazole and thiadiazole rings. Its IUPAC name reflects these components, indicating the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The following sections summarize the key findings related to its pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structural features showed IC50 values in the low micromolar range against MCF-7 breast cancer cells and A549 lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-bromo-N-{...} | MCF-7 | 0.08 |
| 4-bromo-N-{...} | A549 | 0.07 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example:
- Antibacterial Tests : The compound was evaluated against various bacterial strains and showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes : It is suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Interaction with DNA : Some studies indicate that similar compounds can intercalate with DNA or disrupt its replication processes, leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized derivatives based on thiadiazole and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain modifications to the structure significantly enhanced anticancer activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of derivatives similar to 4-bromo-N-{...}. The study revealed that certain compounds exhibited strong antibacterial effects against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Triazole Formation: Cycloaddition of azides and alkynes under Cu(I) catalysis (Click chemistry) to form the 1,2,3-triazole core .
- Thiadiazole Assembly: Condensation of thiosemicarbazides with carboxylic acid derivatives under reflux in solvents like DMF or acetonitrile .
- Benzamide Coupling: Amide bond formation between the thiadiazole intermediate and 4-bromobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane .
Optimization Tips:
- Use DMF as a solvent for polar intermediates and acetonitrile for non-polar steps to enhance solubility .
- Catalytic Cu(I) improves triazole ring formation efficiency (yield >85%) .
- Maintain temperatures between 60–80°C during condensations to avoid side reactions .
How is the compound characterized post-synthesis to confirm structure and purity?
Level: Basic
Methodological Answer:
Standard analytical techniques include:
- Spectroscopy:
- Chromatography:
- Elemental Analysis: Match calculated vs. experimental C, H, N, S, and Br percentages (±0.3% tolerance) .
What initial biological activities have been reported for this compound or analogs?
Level: Basic
Methodological Answer:
- Antimicrobial Screening: Analogous triazole-thiadiazole hybrids show MIC values of 2–8 µg/mL against S. aureus and E. coli via agar dilution assays .
- Kinase Inhibition: Similar benzamide derivatives inhibit EGFR (IC₅₀ ~0.8 µM) in enzyme-linked immunosorbent assays (ELISAs) .
- Cytotoxicity: MTT assays on HeLa cells reveal IC₅₀ values of 10–15 µM, suggesting moderate anticancer potential .
How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?
Level: Advanced
Methodological Answer:
Key strategies include:
- Substituent Variation: Replace the 4-bromo group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects on binding .
- Core Modifications: Compare thiadiazole vs. oxadiazole analogs to assess heterocycle impact on target affinity .
- Bioisosteric Replacement: Substitute the triazole with tetrazole to evaluate metabolic stability changes .
Example SAR Table from Analog Compounds:
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Bromo (Parent) | EGFR: 0.8 µM | |
| 4-Nitro Substituent | EGFR: 0.5 µM | |
| Thiadiazole → Oxadiazole Core | EGFR: 1.2 µM |
How can contradictory biological data across studies be resolved?
Level: Advanced
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .
- Meta-Analysis: Compare data from analogs (e.g., 4-fluoro vs. 4-bromo derivatives) to identify substituent-specific trends .
What strategies are effective in optimizing catalytic cross-coupling reactions for derivative synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl bromides (e.g., attaching pyridyl groups to the benzamide) with >90% yield .
- Solvent Optimization: Employ toluene/ethanol (3:1) mixtures to balance reactivity and solubility .
- Microwave Assistance: Reduce reaction time from 24h to 30min while maintaining yields >85% .
How can computational methods predict binding modes and guide molecular design?
Level: Advanced
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate interactions with EGFR kinase domain (PDB: 1M17). The bromobenzamide moiety occupies the hydrophobic pocket, while the triazole forms hydrogen bonds with Lys745 .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100ns trajectories to prioritize derivatives with low RMSD (<2Å) .
- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .
What are the key challenges in scaling up synthesis, and how are they addressed?
Level: Advanced
Methodological Answer:
- Purification Issues: Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Exothermic Reactions: Use jacketed reactors with controlled cooling during triazole formation to prevent runaway heating .
- Cost Reduction: Substitute expensive Cu(I) catalysts with recyclable Cu nanoparticles on silica supports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
